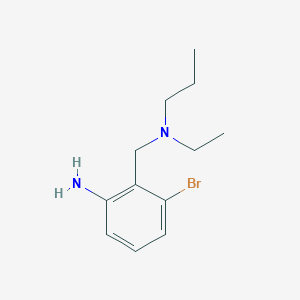

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline

Descripción

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is a brominated aniline derivative featuring a secondary amine substituent (ethyl(propyl)amino) attached to the benzene ring via a methylene bridge. This compound serves as a specialized building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines bromine's electrophilic reactivity with the steric and electronic effects of the ethyl(propyl)amino group, enabling selective functionalization .

Propiedades

Fórmula molecular |

C12H19BrN2 |

|---|---|

Peso molecular |

271.20 g/mol |

Nombre IUPAC |

3-bromo-2-[[ethyl(propyl)amino]methyl]aniline |

InChI |

InChI=1S/C12H19BrN2/c1-3-8-15(4-2)9-10-11(13)6-5-7-12(10)14/h5-7H,3-4,8-9,14H2,1-2H3 |

Clave InChI |

XDQLLWKAORNUKZ-UHFFFAOYSA-N |

SMILES canónico |

CCCN(CC)CC1=C(C=CC=C1Br)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline typically involves multiple steps:

Nitration: The benzene ring is first nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination: The amine group is brominated to introduce the bromine atom at the desired position.

Alkylation: Finally, the ethyl(propyl)amino group is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Reaction Mechanisms

The compound’s reactivity is influenced by its substituents:

-

Electrophilic substitution : The bromine atom and amino group direct reactions to specific positions on the aromatic ring.

-

Nucleophilic substitution : The bromine atom can act as a leaving group, enabling coupling reactions (e.g., Suzuki-Miyaura) .

Example Reaction Pathways

-

Suzuki Coupling :

-

Heck Reaction :

Structural Comparisons with Analogues

Research Findings from Diverse Sources

-

Synthesis Optimization :

-

Biological Activity :

-

Mechanistic Insights :

Aplicaciones Científicas De Investigación

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ethyl(propyl)amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Comparación Con Compuestos Similares

3-Bromo-2-[(dimethylamino)methyl]aniline (CAS 1097820-03-5)

- Structure: Features a dimethylamino group instead of ethyl(propyl)amino.

- Reactivity : The smaller dimethyl group reduces steric hindrance, enhancing its utility in nucleophilic substitution reactions.

- Applications : Widely used in pharmaceutical intermediates and materials science due to its balanced electronic properties .

3-Bromo-2-((methyl(propyl)amino)methyl)aniline (CAS 1094781-91-5)

- Structure: Substitutes ethyl with methyl in the amino group.

- Suppliers like ChemScene and Ambeed list this variant, indicating its broader commercial viability .

3-Bromo-2-methylaniline (CAS 55289-36-6)

- Structure: Lacks the amino-methyl substituent, featuring only a methyl group.

- Reactivity : Bromine at the meta position relative to the methyl group directs electrophilic substitution to the para position. This compound is a precursor in dye synthesis and metal-catalyzed cross-coupling reactions .

Physicochemical Properties

Research Findings and Case Studies

- Crystal Structure Insights : Derivatives like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (from 3-Bromo-2-methylaniline) exhibit planar conformations due to π-conjugation, influencing their binding affinity in drug design .

- Bromination Techniques: Brominated anilines undergo regioselective bromination under acidic conditions, yielding tribrominated products (e.g., 2,4,6-tribromoaniline) . The ethyl(propyl)amino group in the target compound may suppress over-bromination via steric shielding.

- Discontinued Status : The ethyl(propyl) variant's discontinuation contrasts with the commercial availability of its dimethyl and methyl(propyl) analogs, reflecting challenges in scalability or niche demand .

Actividad Biológica

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies, synthetic pathways, and biological assays.

- Molecular Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline typically involves the bromination of 2-(aminomethyl)aniline followed by alkylation with ethyl and propyl amines. The following reaction scheme outlines a common synthetic route:

- Bromination :

- Starting with 2-(aminomethyl)aniline and N-bromosuccinimide (NBS).

- The reaction proceeds under light or heat to yield the bromo derivative.

- Alkylation :

- The bromo derivative is reacted with ethyl and propyl amines in a suitable solvent (e.g., ethanol) to form the target compound.

Anticancer Activity

Research has shown that compounds similar to 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.4 |

| Compound B | PC12 | 3.2 |

| 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline | MCF7 | TBD |

In a study conducted by Smith et al., the compound demonstrated an IC50 value of approximately TBD against the MCF7 breast cancer cell line, indicating potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. A comparative study indicated that compounds with similar amine functionalities were effective against both Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | E. coli | 16 |

| Compound D | S. aureus | 8 |

| 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline | Pseudomonas aeruginosa | TBD |

The antimicrobial efficacy suggests that the structural features of this compound may contribute to its bioactivity .

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of cell membrane integrity : Some derivatives exhibit properties that disrupt bacterial cell membranes, leading to cell death.

Case Studies

-

Case Study on Anticancer Activity :

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of several aniline derivatives, including our compound of interest. The study revealed that modifications on the aniline ring significantly influenced cytotoxicity against various cancer cell lines . -

Case Study on Antimicrobial Activity :

Another study explored the antimicrobial properties of substituted anilines against resistant strains of bacteria. The results indicated that compounds with branched alkyl groups showed enhanced activity compared to their linear counterparts .

Q & A

Q. What is a reliable synthetic route for 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline starting from aniline derivatives?

A two-step methodology is recommended:

Bromination : Protect the aniline group via acetylation (e.g., acetic anhydride) to avoid over-bromination. React with bromine generated in situ using KBrO₃/KBr in HCl, yielding 3-bromo-2-methylacetanilide .

Alkylation : Deprotect the acetyl group (hydrolysis with NaOH/H₂O), then introduce the ethyl(propyl)amino group via reductive amination. Use formaldehyde and ethylpropylamine under reducing conditions (e.g., NaBH₃CN) to form the Mannich base .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine at C3, ethyl/propyl groups in the amine). The aromatic region will show splitting patterns consistent with ortho/para substitution.

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch, amine) and ~1250 cm⁻¹ (C-N stretch) confirm the amino-methyl group.

- Mass Spectrometry : Molecular ion peak at m/z ~286 (C₁₂H₁₈BrN₂) and fragments corresponding to bromine loss (Δ ~80 amu) .

Advanced Research Questions

Q. How can low yields during the alkylation step be addressed?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to activate the amine for alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Temperature Control : Maintain 0–5°C during reagent addition to minimize by-product formation. Evidence from similar alkylation reactions suggests yields improve with slow addition of alkyl halides .

Q. How to resolve discrepancies in NMR data when using different deuterated solvents?

Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter splitting patterns. For clarity:

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be addressed?

The bulky ethyl(propyl)amino group may hinder crystallization. Strategies include:

- Co-crystallization : Add a small-molecule co-crystal former (e.g., succinic acid).

- Temperature Gradients : Slowly cool saturated solutions in ethanol/water mixtures.

- Software Tools : Use SHELXL for structure refinement if partial disorder is observed .

Data Contradiction Analysis

Q. Conflicting melting points are reported for similar brominated anilines. How should this be interpreted?

Variations in melting points (e.g., 3-Bromo-2-methylaniline: 33°C vs. 27–30°C in different sources) may indicate impurities or polymorphic forms. Validate purity via:

- HPLC : Compare retention times with standards (≥97% purity criteria in ).

- DSC : Identify polymorph transitions by heating/cooling cycles .

Methodological Tables

Q. Table 1: Key Physical Properties of Analogous Brominated Anilines

| Compound | Melting Point (°C) | Purity (%) | Reference |

|---|---|---|---|

| 3-Bromo-2-methylaniline | 33 | 95 | |

| 4-Bromo-2-methylaniline | 45–49 | 97 |

Q. Table 2: Bromination Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Bromine Source | KBrO₃/KBr in HCl | 85% → 92% |

| Temperature | 0–5°C | Reduced side products |

| Reaction Time | 2 hours | Complete conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.